Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyrimidine ring with a nitrophenyl group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O7/c1-7(2)26-15(21)12-8(3)17-16(22)18-13(12)9-5-10(19(23)24)14(20)11(6-9)25-4/h5-7,13,20H,1-4H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUVNDUXYVHYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Esterification: The final step involves the esterification of the carboxyl group with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential therapeutic applications, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial effects. The presence of the nitrophenyl group in this compound enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation. Preliminary studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of cell cycle progression and modulation of apoptotic pathways . Further investigation is required to elucidate the specific pathways affected by this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. The incorporation of hydroxy and methoxy groups may contribute to the modulation of inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Biological Studies
Beyond medicinal applications, this compound also plays a role in biological research, particularly in studying enzyme interactions and cellular processes.
Enzyme Inhibition
Tetrahydropyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Cellular Mechanisms
Research into the cellular mechanisms affected by this compound is ongoing. Initial studies suggest that it may influence signaling pathways related to cell survival and apoptosis, which are crucial in both cancer biology and regenerative medicine .
Case Studies and Research Findings
Several studies highlight the significance of this compound in various applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the nitro and methoxy groups in Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Biological Activity
Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on existing literature.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tetrahydropyrimidine ring and various functional groups that may contribute to its biological activity. The molecular formula is C17H20N4O5, with a molecular weight of approximately 364.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds synthesized via the Biginelli reaction have shown significant antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 128 μg/mL |
| Compound B | Escherichia coli | 64 μg/mL |
| Compound C | Pseudomonas aeruginosa | 256 μg/mL |
| Propan-2-yl derivative | Bacillus subtilis | TBD |
The compound's structure suggests it may exhibit similar activity, particularly against Gram-positive and Gram-negative bacteria due to the presence of nitro and hydroxyl groups that are known to enhance antibacterial properties .
Cytotoxic Effects
Research into the cytotoxic effects of pyrimidine derivatives has demonstrated their potential in cancer therapy. For example, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines including breast (T47D) and cervical (HeLa) cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | T47D (breast cancer) | 10 |
| Compound E | HeLa (cervical cancer) | 15 |
| Propan-2-yl derivative | TBD | TBD |
The cytotoxicity is often attributed to mechanisms such as induction of apoptosis and inhibition of DNA synthesis. The presence of the nitrophenyl moiety is particularly noteworthy as it has been associated with enhanced cytotoxic effects in related compounds .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.
- DNA Intercalation : Some pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species Production : Induction of oxidative stress leading to cellular damage is another proposed mechanism.
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrimidine derivatives:
- A study demonstrated that a related compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
- Another case highlighted the anticancer potential where specific derivatives showed selective toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis of tetrahydropyrimidine derivatives often employs the Biginelli reaction, involving a multicomponent reaction of an aldehyde, urea/thiourea, and a β-keto ester. For nitro-substituted derivatives like this compound, nitration of the phenolic ring may be required post-cyclization. Key steps include:
- Catalyst selection : Lewis acids like FeCl₃ or Bi(NO₃)₃ can enhance cyclization efficiency.
- Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) is typical, but microwave-assisted synthesis can reduce reaction time .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| FeCl₃ | EtOH | 80 | 6 | 72 | |
| Bi(NO₃)₃ | AcOH | 100 | 4 | 85 |
Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly the nitro and ester groups?
- NMR :
- ¹H NMR : The ester propan-2-yl group shows a septet at δ 5.0–5.2 ppm (CH) and doublets at δ 1.2–1.3 ppm (CH₃). The nitro group deshields adjacent protons, shifting aromatic protons to δ 7.8–8.2 ppm .
- ¹³C NMR : The ester carbonyl appears at δ 165–170 ppm, while the nitro group’s electron-withdrawing effect shifts the adjacent carbons to δ 120–130 ppm .
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O ester) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- X-ray crystallography : Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.49 Å, b = 15.38 Å, c = 8.92 Å, β = 95.93°) confirm molecular geometry .
Advanced Research Questions
Q. How does crystal packing influence solubility and stability, and what techniques elucidate these relationships?
The compound’s crystal packing, driven by hydrogen bonding (O–H···O, N–H···O) and π-π stacking of the aromatic rings, affects solubility. For example:
- Hydrogen bonds : The hydroxyl group forms intermolecular bonds with the pyrimidinone oxygen, reducing solubility in non-polar solvents .
- π-π interactions : The nitro-substituted phenyl ring stacks with adjacent molecules, influencing stability. Methodology :
- Single-crystal XRD : Resolve intermolecular interactions (e.g., bond lengths, angles) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
Q. What experimental strategies resolve discrepancies in reported biological activities of similar tetrahydropyrimidines?
Contradictions in bioactivity data (e.g., antibacterial vs. inactive) may arise from variations in:
Q. How can analogs with modified aryl substituents be synthesized to investigate structure-activity relationships (SAR)?
Replace the 4-hydroxy-3-methoxy-5-nitrophenyl group with other aryl aldehydes (e.g., 3,4-dimethoxyphenyl, 4-chlorophenyl) during the Biginelli reaction. Key steps:
- Aldehyde variation : Adjust electronic (e.g., electron-withdrawing nitro) or steric (e.g., methyl) substituents .
- Biological screening : Test analogs against Gram-positive/-negative bacteria to correlate substituents with activity .
Methodological Notes
- Data Reliability : Crystal parameters and synthesis protocols sourced from peer-reviewed crystallography journals (e.g., Acta Crystallographica) .
- Hypothetical Approaches : Computational studies (e.g., DFT) are suggested based on structural analogs but require validation via experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
